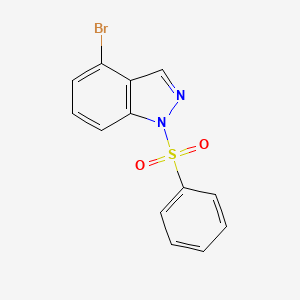

4-Bromo-1-(phenylsulfonyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromoindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXQRTXRZPMBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1-(phenylsulfonyl)-1H-indazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-1-(phenylsulfonyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its core chemical properties, establish a robust and reproducible synthetic protocol, and explore its reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The narrative is framed from the perspective of field-proven application science, explaining not just the "how" but the critical "why" behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile scaffold to accelerate their research and development programs.

The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its structural rigidity, coupled with its ability to participate in a wide range of intermolecular interactions, makes it a frequent constituent of biologically active compounds. Indazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-hypertensive properties.[2] At least 43 indazole-based drugs are currently in clinical trials or have received market approval, underscoring the therapeutic relevance of this heterocycle.[2]

The introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C4 position creates a uniquely functionalized intermediate. The phenylsulfonyl group acts as a robust electron-withdrawing group and a protecting group, modulating the electronic properties of the indazole ring. The C4-bromine serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies. This strategic functionalization makes this compound an exceptionally valuable precursor for building complex molecular architectures aimed at novel therapeutic targets.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible chemical synthesis. This compound is a stable, solid material under standard laboratory conditions.

| Property | Data | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 1-(Benzenesulfonyl)-4-bromo-1H-indazole | [3] |

| CAS Number | 1001415-32-2 | [3] |

| Molecular Formula | C₁₃H₉BrN₂O₂S | [3] |

| Molecular Weight | 337.19 g/mol | [3] |

| Appearance | Light yellow solid | [4] |

| Storage | Store at 2-8°C, under inert atmosphere | [3][4] |

| Solubility | Based on its structure, it is expected to be soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It is predicted to have poor solubility in water and non-polar aliphatic hydrocarbons. | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via the N-sulfonylation of its precursor, 4-Bromo-1H-indazole. The following two-part protocol describes the synthesis of the precursor and the final target compound, explaining the rationale behind the choice of reagents and conditions.

Experimental Workflow: Synthesis Pathway

Caption: Overall synthetic workflow for this compound.

Protocol Part A: Synthesis of 4-Bromo-1H-indazole

This procedure is adapted from established methods for indazole synthesis from nitroaniline precursors.[5]

-

Rationale: This pathway begins with a Sandmeyer-type reaction to replace the amino group of 2-methyl-3-nitroaniline with bromine. The resulting nitrobenzene derivative is then cyclized. The choice of amyl nitrite facilitates the intramolecular C-H activation and cyclization to form the indazole ring.

-

Step-by-Step Protocol:

-

Diazotization: To a stirred suspension of 2-methyl-3-nitroaniline (1 equivalent) in 48% hydrobromic acid (HBr) at 0°C, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr. Add the diazonium salt solution from the previous step to the CuBr solution at 25-35°C. Stir for 2 hours.

-

Work-up & Isolation: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Bromo-2-methyl-3-nitrobenzene.[5]

-

Cyclization: Dissolve the crude product in acetic anhydride. Add potassium acetate (KOAc, 3 equivalents) and heat the mixture. Add iso-amyl nitrite (2 equivalents) dropwise and maintain the reaction at 80°C for 4-6 hours.[5]

-

Hydrolysis & Purification: Cool the reaction and pour it into water. Add 6 M hydrochloric acid (HCl) and heat to hydrolyze the N-acetyl intermediate. Neutralize with sodium hydroxide, extract with ethyl acetate, and purify the crude product by silica gel column chromatography to afford pure 4-Bromo-1H-indazole.[5]

-

Protocol Part B: Synthesis of this compound

This protocol is based on standard N-sulfonylation procedures for indazoles.[2]

-

Rationale: The indazole N-H proton is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indazole anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation without interfering with the reaction.

-

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equivalents) in mineral oil. Wash the NaH with dry hexanes to remove the oil, then carefully suspend it in anhydrous DMF.

-

Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Add a solution of 4-Bromo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

-

Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.

-

Spectroscopic and Structural Characterization

While a dedicated spectrum is not publicly available, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[2][6]

-

¹H NMR (400 MHz, CDCl₃):

-

Indazole Protons: Expect three signals in the aromatic region (approx. δ 7.3-8.5 ppm). The H3 proton will likely appear as a singlet. The H5, H6, and H7 protons will form a more complex splitting pattern characteristic of a substituted benzene ring.

-

Phenylsulfonyl Protons: Expect signals corresponding to the five protons of the phenyl ring, likely in the δ 7.5-8.2 ppm range. The ortho-protons will typically be the most downfield due to the deshielding effect of the sulfonyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expect 13 distinct carbon signals (unless there is accidental overlap). The carbon atoms of the indazole and phenylsulfonyl rings will appear in the aromatic region (approx. δ 110-145 ppm). The C4 carbon bearing the bromine atom will be shifted accordingly. The C=N carbon (C3) will also be identifiable.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

The calculated exact mass is a critical confirmation parameter. The spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Calculated for [C₁₃H₁₀BrN₂O₂S]⁺: 336.9695

-

Calculated for [C₁₃H₁₀⁸¹BrN₂O₂S]⁺: 338.9675

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional groups. The phenylsulfonyl group primarily serves as a protecting group and an electronic modulator, while the C4-bromo moiety is the key site for introducing molecular diversity.

Role of the Phenylsulfonyl Group

-

N-H Protection: The indazole N-H is reactive under many conditions (e.g., with strong bases or organometallics). The bulky and electron-withdrawing phenylsulfonyl group effectively protects this position, preventing unwanted side reactions and directing reactivity to other sites.[7]

-

Electronic Modulation: As a strong electron-withdrawing group, the phenylsulfonyl moiety decreases the electron density of the indazole ring system. This can influence the regioselectivity of certain reactions and increases the acidity of the C3-H proton, potentially allowing for selective deprotonation and functionalization at that site under specific conditions.

The C4-Bromo Group: A Gateway to Molecular Diversity

The bromine atom at the C4 position is the molecule's primary point of synthetic elaboration, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions.[8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Caption: Key cross-coupling reactions utilizing the C4-bromo position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) introduces new aryl, heteroaryl, or alkyl groups at the C4 position. This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common in kinase inhibitors.[8]

-

Sonogashira Coupling: Coupling with terminal alkynes (R-C≡C-H) provides access to C4-alkynylated indazoles. These products can be further functionalized or used as rigid linkers in drug design.

-

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) allows for the direct formation of a C-N bond, installing a wide variety of amino functionalities at the C4 position. This is invaluable for modulating solubility, basicity, and hydrogen bonding potential.

-

Heck Coupling: Reaction with alkenes provides a route to C4-alkenylated indazoles, useful for creating extended conjugated systems or as precursors for further transformations.

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic intermediate. The ability to selectively functionalize the C4 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9]

-

Kinase Inhibitors: Many kinase inhibitors feature a core heterocycle decorated with various aryl and amino groups that occupy specific pockets in the ATP-binding site. This intermediate is an ideal starting point for synthesizing analogs of known inhibitors like Axitinib or Pazopanib.

-

Immuno-oncology: Small molecule inhibitors of the PD-1/PD-L1 interaction are a major focus of cancer immunotherapy research. Indazole derivatives have recently been identified as promising scaffolds for this target class, and this intermediate provides a direct route to explore SAR at the C4 position.[10]

-

General Scaffold Decoration: The versatility of the C4-bromo group allows chemists to systematically probe the chemical space around the indazole core, optimizing properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be inferred from its precursor, 4-Bromo-1H-indazole.[11] Standard prudent laboratory practices should be strictly followed.

-

Hazard Classification (Inferred):

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[12]

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid all personal contact. Do not breathe dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (2-8°C).[3]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully, place it in a sealed container for disposal, and clean the affected area.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 1001415-32-2 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 10. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.de [fishersci.de]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Bromo-1-(phenylsulfonyl)-1H-indazole: Synthesis, Characterization, and Application in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. We will dissect its molecular structure, outline a robust synthetic pathway, detail protocols for structural verification, and explore its strategic importance in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

The Strategic Value of the Indazole Core in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to mimic purine bases and engage in a wide range of biological interactions. Its derivatives have shown significant promise and have been investigated for a multitude of therapeutic applications, including oncology, neurology, and infectious diseases.[1][2] The incorporation of a bromine atom at the 4-position offers a valuable synthetic handle for further functionalization through cross-coupling reactions, while the phenylsulfonyl group at the N1 position serves a dual purpose: it acts as a robust protecting group and modulates the electronic properties of the indazole ring system, influencing its binding affinity and pharmacokinetic profile.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in complex synthetic and biological systems.

IUPAC Name and CAS Number

Molecular Structure

The structure consists of a bicyclic indazole core, with a bromine atom substituted at the C4 position of the benzene ring. The nitrogen at the N1 position of the pyrazole ring is covalently bonded to a phenylsulfonyl group.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the title compound, which are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉BrN₂O₂S | [3][4] |

| Molecular Weight | 337.19 g/mol | [3][4] |

| Appearance | Light yellow solid | [4] |

| Storage Temperature | 2-8°C, Refrigerator | [3][4] |

Synthesis and Purification Protocol

Rationale and Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step process. The initial step involves the formation of the 4-Bromo-1H-indazole core. The second, and key, step is the N-sulfonylation of the indazole. This sulfonylation is critical; the phenylsulfonyl group is an excellent electron-withdrawing group, which deactivates the N1-H for many reactions, thereby serving as a reliable protecting group. It also enhances the stability and crystallinity of the compound, often simplifying purification.

Proposed Synthetic Workflow

The workflow begins with the commercially available precursor, 4-Bromo-1H-indazole, and proceeds to the final product through N-sulfonylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-1H-indazole (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), dropwise while stirring.

-

Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Structural Elucidation and Quality Control

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Characterization Workflow

A multi-technique approach is employed to ensure an unambiguous structural assignment of the final product.

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table outlines the expected spectroscopic data points that would confirm the successful synthesis of the target molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the indazole and phenylsulfonyl rings (approx. 7.0-8.5 ppm). Absence of the broad N-H proton peak from the 4-Bromo-1H-indazole starting material (typically >10 ppm). |

| ¹³C NMR | Resonances corresponding to all 13 carbon atoms. Characteristic shifts for carbons attached to bromine and those in the heterocyclic and phenylsulfonyl rings. |

| HRMS (ESI+) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₁₃H₉BrN₂O₂S. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed. |

| FT-IR | Strong absorption bands characteristic of the sulfonyl group (S=O stretches) around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is pre-validated for utility in creating more complex molecules with therapeutic potential.

A Versatile Synthetic Intermediate

The bromine atom at the C4 position is the molecule's key feature for diversification. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

The Phenylsulfonyl Group: More Than a Protecting Group

While the phenylsulfonyl moiety is an effective protecting group for the indazole nitrogen, it also plays a crucial role in modulating the molecule's biological activity. Its steric bulk and electronic properties influence how the final molecule fits into a target's binding pocket. After serving its purpose in synthesis, the group can be removed under specific conditions, or it can be retained as part of the final pharmacophore.

Target Classes for Indazole-Based Therapeutics

The versatility of the this compound intermediate allows chemists to target a broad range of diseases by synthesizing derivatives aimed at specific biological targets.

-

Oncology: Indazole derivatives have been successfully designed as inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy.[6] They are also explored as inhibitors of kinases like MAPK1, which are often dysregulated in cancer.[2]

-

Infectious Diseases: The indazole scaffold has been used to develop novel antibacterial agents that target essential bacterial proteins like FtsZ, which is involved in cell division.[7]

-

Neurology: The parent compound, 4-Bromo-1H-indazole, is noted as an intermediate for drugs targeting neurological disorders.[1]

Conclusion

This compound is a strategically important molecule in the arsenal of the modern medicinal chemist. Its well-defined structure, robust synthetic accessibility, and dual-functionality phenylsulfonyl group make it an ideal starting point for the synthesis of diverse compound libraries. The C4-bromo handle provides a gateway for extensive SAR exploration, enabling the development of potent and selective modulators for a wide array of high-value biological targets in oncology, neurology, and infectious disease. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this powerful intermediate in their drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 1001415-32-2 [m.chemicalbook.com]

- 5. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 6. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

The Phenylsulfonyl Group: A Strategic Linchpin in Modern Indazole Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Terrain of Indazole Functionalization

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, forming the structural heart of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse biological interactions have cemented its status as a privileged scaffold. However, the synthetic manipulation of this bicyclic heterocycle is far from trivial. The presence of two reactive nitrogen atoms (N1 and N2) and several C-H bonds with varying acidities presents a significant challenge for regioselective functionalization.[3][4] Uncontrolled reactions often lead to mixtures of isomers, complicating purification and diminishing yields.

Strategic N-protection is paramount to unlocking the full synthetic potential of the indazole core. The choice of protecting group is a critical decision that dictates the outcome of subsequent transformations, influencing stability, solubility, and, most importantly, the regioselectivity of C-H functionalization.[5] This guide provides an in-depth exploration of the phenylsulfonyl protecting group, a powerful tool that offers a unique combination of stability and directing ability, enabling chemists to navigate the complexities of indazole chemistry with precision and control.

The Phenylsulfonyl Group: Beyond a Simple Protecting Moiety

While numerous N-protecting groups, such as Boc, Benzyl, and SEM, are employed in indazole chemistry, the phenylsulfonyl group occupies a special position.[5] Its utility extends far beyond simply masking the N-H proton.

Key Attributes and Strategic Advantages

The phenylsulfonyl group is introduced by reacting the indazole with phenylsulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.[5] This transformation yields a stable N-phenylsulfonyl indazole. The core advantages of this group are multifaceted:

-

Robust Stability: Phenylsulfonamides are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, which would cleave more labile groups like Boc.[5] This resilience allows for a broader scope of subsequent chemical transformations.

-

Modulation of Electronic Properties: The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the indazole nitrogen to which it is attached.[5] This deactivation prevents unwanted side reactions at the nitrogen atom during subsequent functionalization steps.

-

Directing Group Capabilities: This is arguably the most powerful feature of the phenylsulfonyl group in this context. It acts as a potent Directed Metalation Group (DMG), facilitating the regioselective deprotonation of the indazole core at a specific position, a topic we will explore in detail.[6][7]

A Comparative Overview of Common Indazole N-Protecting Groups

To fully appreciate the strategic choice of a phenylsulfonyl group, it is instructive to compare it with other commonly used protecting groups.

| Protecting Group | Abbreviation | Typical Introduction Reagents | Key Features & Strategic Considerations |

| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Moderate stability; easily removed with acid (e.g., TFA, HCl) or specific basic conditions. Not suitable for reactions requiring strong acid or base.[5] |

| Benzyl | Bn | BnBr, NaH or K₂CO₃ | Very stable to a wide range of non-reductive conditions. Removed by catalytic hydrogenolysis (H₂, Pd/C), which may not be compatible with other reducible functional groups.[5] |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | Stable to many conditions but can be cleaved with fluoride sources (e.g., TBAF) or strong acid. Often used to direct functionalization to the C3 position. |

| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Pyridine or Et₃N | Extremely stable to both acidic and basic conditions. Reduces nitrogen nucleophilicity and acts as a powerful directed metalation group for C7 functionalization.[5][6] |

Mastering Regioselectivity: The Phenylsulfonyl Group as a C7-Directing Tool

The true power of the N-phenylsulfonyl group is realized in its ability to control the regioselectivity of C-H functionalization through Directed ortho-Metalation (DoM).[8][9] This strategy provides a reliable and efficient route to 7-substituted indazoles, which are often challenging to synthesize via other methods.

The Mechanism of Directed ortho-Metalation (DoM)

DoM is a powerful synthetic technique that leverages the coordinating ability of a heteroatom-containing functional group (the DMG) to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho C-H bond.[8] In the case of 1-phenylsulfonylindazole, the sulfonyl group is a potent DMG.

The mechanism proceeds as follows:

-

Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) coordinates to the Lewis basic oxygen atoms of the sulfonyl group. This brings the base into close proximity to the C7-H bond.[10]

-

Deprotonation: The coordinated base then selectively abstracts the proton from the C7 position, which is the ortho position on the benzene ring relative to the N1-substituent. This forms a stabilized 7-lithio-1-phenylsulfonylindazole intermediate.[6]

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to install a new functional group exclusively at the C7 position.

Caption: Directed ortho-Metalation (DoM) of 1-phenylsulfonylindazole.

Experimental Protocol: C7-Silylation of 1-Phenylsulfonylindazole

This protocol provides a representative example of the DoM strategy. The choice of n-butyllithium as the base and THF as the solvent is critical. THF helps to deaggregate the organolithium species, increasing its basicity.[6] The reaction is performed at low temperature (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

Materials:

-

1-Phenylsulfonylindazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-phenylsulfonylindazole (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 7-trimethylsilyl-1-phenylsulfonylindazole.

Expanding the Synthetic Toolkit: Further Applications

The 7-lithio-1-phenylsulfonylindazole intermediate is a versatile synthon that opens the door to a wide array of 7-substituted indazoles.

| Electrophile | Resulting C7-Substituent |

| I₂ (Iodine) | -I (Iodo) |

| DMF (Dimethylformamide) | -CHO (Formyl) |

| CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | -CR(OH)R' (Hydroxyalkyl) |

| Alkyl halides (e.g., CH₃I) | -R (Alkyl) |

The resulting 7-functionalized indazoles can then be subjected to further transformations, such as cross-coupling reactions, after deprotection of the phenylsulfonyl group.

The Final Step: Deprotection of the Phenylsulfonyl Group

While the stability of the phenylsulfonyl group is a major advantage, its removal requires specific and often robust conditions. The cleavage of the N-S bond is more challenging than the deprotection of many other N-protecting groups.[5]

Mechanism of Reductive Cleavage

A common and effective method for the deprotection of N-sulfonyl groups is reductive cleavage using magnesium in methanol.[5] This reaction is believed to proceed via a single-electron transfer (SET) mechanism.

Caption: Reductive cleavage of the N-phenylsulfonyl group.

Experimental Protocol: Deprotection using Mg/MeOH

This protocol is often preferred due to its relatively mild conditions compared to other reductive methods. The choice of magnesium as the reducing agent and methanol as the proton source is key to the success of this transformation.

Materials:

-

N-Phenylsulfonyl indazole derivative

-

Anhydrous Methanol (MeOH)

-

Magnesium (Mg) turnings

-

Ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

Preparation: To a round-bottom flask, add the N-phenylsulfonyl indazole (1.0 equiv) and anhydrous methanol (to form a ~0.1 M solution).

-

Addition of Magnesium: Add an excess of magnesium turnings (e.g., 10 equiv) to the solution. The reaction is often exothermic, and hydrogen gas may evolve.

-

Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Work-up: Upon completion, cool the reaction mixture and carefully quench with saturated aqueous NH₄Cl solution.

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove inorganic salts and wash the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the deprotected indazole.

Conclusion and Future Outlook

The phenylsulfonyl group is a powerful and versatile tool in the synthesis of complex indazole derivatives. Its robust nature, combined with its ability to act as a highly effective directing group for C7-lithiation, provides chemists with a reliable method for the regioselective functionalization of the indazole core. While its removal can be challenging, established reductive cleavage protocols offer a viable pathway to the desired unprotected indazoles. For drug development professionals and synthetic chemists, mastering the use of the phenylsulfonyl group is a key step towards unlocking novel chemical space and accelerating the discovery of new indazole-based therapeutics. The strategic application of this protecting and directing group will undoubtedly continue to play a pivotal role in the future of medicinal chemistry.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. baranlab.org [baranlab.org]

In-Depth Technical Guide: Physical Properties and Appearance of 4-Bromo-1-(phenylsulfonyl)-1H-indazole

This document provides a comprehensive technical overview of the physical and chemical properties of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a pivotal intermediate in contemporary medicinal chemistry. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles to support your research and development workflows.

Section 1: Compound Overview and Strategic Importance

This compound (CAS No. 885271-39-0) is a heterocyclic building block of significant interest. Its molecular architecture is strategically designed for versatility in synthetic chemistry. The phenylsulfonyl group serves as a robust and electron-withdrawing protecting group for the indazole nitrogen, which stabilizes the core and prevents unwanted side reactions. This protection is critical for directing subsequent chemical modifications.

The true synthetic value lies in the bromine atom at the 4-position of the indazole ring. This halogen acts as a versatile functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern drug discovery, allowing for the systematic and efficient introduction of diverse molecular fragments to build libraries of potential therapeutic agents. A precise understanding of its physical properties is therefore not merely academic; it is a prerequisite for successful and reproducible synthetic campaigns.

Section 2: Core Physical and Chemical Characteristics

The physical properties of a compound dictate its handling, storage, solvent selection for reactions, and purification strategies. The data presented below has been aggregated from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉BrN₂O₂S | |

| Molecular Weight | 353.20 g/mol | |

| Appearance | White to light yellow or tan crystalline powder/solid | |

| Melting Point | 135 - 141 °C | |

| Boiling Point | ~503.7 °C (Predicted) | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in methanol. Insoluble in water. | |

| CAS Number | 885271-39-0 | |

| Table 1: Summary of Key Physical Properties. |

Expert Insights:

-

Appearance: The observed color, ranging from pure white to a light yellow or tan, is typical for this class of compound. A pronounced yellow or brown coloration may indicate the presence of oxidative impurities or residual starting materials, suggesting that purification via recrystallization or column chromatography may be necessary for sensitive downstream applications.

-

Melting Point: The relatively sharp melting point range is indicative of a compound with good purity. A significantly broader range (>5 °C) would be a strong indicator of impurities, which could interfere with subsequent catalytic reactions.

-

Solubility: Its solubility profile is characteristic of a moderately polar organic compound, making it well-suited for reactions in common aprotic organic solvents. Its poor solubility in water simplifies aqueous work-ups, as the compound will readily partition into the organic phase.

Section 3: Spectroscopic and Analytical Profile

Spectroscopic data is essential for the unambiguous confirmation of molecular structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is a primary tool for structural verification. Expected chemical shifts (δ) are approximately: 8.25-8.15 (m, 1H), 8.10-8.00 (m, 2H), 7.70-7.50 (m, 4H), 7.45-7.35 (m, 2H). The multiplets in the aromatic region correspond to the protons on the indazole and phenylsulfonyl rings. The integration of these signals should correspond to the 9 aromatic protons.

-

¹³C-NMR (in CDCl₃, 101 MHz): The carbon spectrum will confirm the presence of the 13 unique carbon atoms in the structure. Key signals to note are the carbon attached to bromine (C-Br) and the carbons of the phenylsulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), one would expect to see a prominent ion corresponding to [M+H]⁺ at m/z 353 and 355, and/or [M+Na]⁺ at m/z 375 and 377. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the definitive signature for a monobrominated compound and serves as a crucial confirmation of its identity.

Section 4: Experimental Workflow: Purification and Quality Control

Achieving high purity is critical, as residual impurities can poison catalysts used in subsequent cross-coupling reactions. The following workflow outlines a standard laboratory procedure for the purification and quality control of this compound.

Standard laboratory workflow for the purification and quality control of the title compound.

Causality in the Workflow:

-

Adsorption onto Silica: Slurrying the crude product with silica gel before loading it onto the column (dry loading) often results in better separation and sharper bands compared to loading the sample dissolved in a liquid (wet loading), especially for moderately soluble compounds.

-

TLC Monitoring: Thin-Layer Chromatography (TLC) is used to track the separation during column chromatography. It allows for the identification of fractions containing the pure product, which are then combined. This is a self-validating system; only the fractions that show a single spot at the correct retention factor (Rf) are pooled.

-

Orthogonal QC: Using multiple, independent analytical techniques (NMR, LC-MS, Melting Point) provides a robust and trustworthy assessment of the final product's identity and purity. A successful outcome in all three analyses provides high confidence in the material's quality.

Literature review on the synthesis of substituted 1H-indazoles

An In-Depth Technical Guide to the Synthesis of Substituted 1H-Indazoles

Authored by a Senior Application Scientist

Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery

The 1H-indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. This has led to its incorporation into numerous FDA-approved therapeutics, including the antiemetic Granisetron, the tyrosine kinase inhibitor Pazopanib for cancer treatment, and the PARP inhibitor Niraparib for ovarian cancer.[6]

While naturally scarce, the synthetic versatility of the indazole core has allowed chemists to explore its chemical space extensively.[1][4] Indazoles exist in three tautomeric forms: the 1H-, 2H-, and 3H-indazoles. The 1H-tautomer is generally the most thermodynamically stable and is the predominant form in most contexts.[1][3] This guide provides a comprehensive overview of the core synthetic strategies for constructing substituted 1H-indazoles, bridging classical methodologies with modern, transition-metal-catalyzed innovations. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but the chemical reasoning that empowers researchers to select and optimize routes for novel drug candidates.

Chapter 1: Classical Approaches to Indazole Ring Formation

The foundational methods for indazole synthesis have been refined over decades and often rely on intramolecular cyclization reactions. These routes are valued for their reliability and use of readily available starting materials.

Reductive Cyclization of ortho-Nitro Precursors

A robust and widely employed strategy involves the cyclization of precursors containing an ortho-nitro group. The core principle is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular condensation to form the N-N bond of the pyrazole ring.

A common variant starts from 2-nitrobenzaldehydes, which are condensed with hydrazines to form hydrazones. Subsequent reductive cyclization, often using reagents like SnCl₂ or catalytic hydrogenation, yields the 1H-indazole. This method offers a straightforward entry into N1-substituted indazoles.[7]

Mechanism Insight: The key to this transformation is the generation of a nucleophilic nitrogen species in situ via reduction, which is perfectly positioned to attack an electrophilic carbonyl or imine equivalent, driving the cyclization forward. The final aromatization step provides the thermodynamic driving force for the reaction.

dot

Caption: Reductive cyclization of an o-nitrobenzaldehyde.

The Davis-Beirut Reaction

While primarily a route to 2H-indazoles, the Davis-Beirut reaction is a notable N-N bond-forming heterocyclization that warrants discussion.[8][9] It typically involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine.[8] The resulting 2H-indazoles can serve as precursors to 1H-indazoles through subsequent reactions.[8] The reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[8]

The mechanism can proceed under either basic or acidic conditions.[10] In the base-catalyzed pathway, a carbanion is formed, which attacks the nitro group.[8] Under acidic conditions, the reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate.[10][11]

Expertise & Experience: The choice between acidic and basic conditions is critical and depends on the substrate. For instance, accessing N-aryl 2H-indazoles has been challenging under traditional alkaline conditions due to competing C-N bond cleavage. However, photochemical methods that generate a key nitroso intermediate have enabled Brønsted acid-catalyzed conditions, expanding the reaction's utility to include anilines.[11]

Chapter 2: Modern Synthetic Strategies: Precision and Efficiency

Contemporary organic synthesis has ushered in an era of highly efficient and selective methods for constructing heterocyclic cores. Transition-metal catalysis and cycloaddition reactions are at the forefront of modern indazole synthesis.

Transition-Metal-Catalyzed C-H Activation and Annulation

The direct functionalization of C-H bonds is one of the most powerful strategies in modern synthesis, offering atom and step economy.[12] Transition metals, particularly rhodium (Rh), palladium (Pd), and copper (Cu), have been extensively used to catalyze the synthesis of indazoles via C-H activation/annulation sequences.[12][13][14]

Rhodium(III)-Catalyzed Synthesis: Rh(III) catalysts are particularly effective in activating C-H bonds directed by a coordinating group, such as an azo moiety or an imine.[12][15] For example, Glorius and co-workers developed a process involving Rh(III)-catalyzed C-H activation of imidates and subsequent coupling with nitrosobenzenes, followed by a Cu-catalyzed N-N bond formation to yield 1H-indazoles.[12]

Mechanism Insight: The catalytic cycle typically begins with a directed C-H activation to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the coupling partner (e.g., an alkene, alkyne, or aldehyde). Migratory insertion, followed by reductive elimination or other cyclization/aromatization cascades, releases the indazole product and regenerates the active Rh(III) catalyst.

dot

Caption: Generalized Rh(III)-catalyzed C-H activation cycle.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful convergent strategy for constructing five-membered rings. In the context of indazole synthesis, this typically involves the reaction of an aryne (a highly reactive benzyne intermediate) with a 1,3-dipole such as a diazo compound or a nitrile imine.[16][17][18]

This approach allows for the rapid assembly of the indazole core from two distinct fragments, offering a high degree of modularity.[17] For example, N-tosylhydrazones can react with arynes (generated in situ from o-(trimethylsilyl)aryl triflates) to afford 3-substituted indazoles in good yields under mild conditions.[16][19]

Trustworthiness through Self-Validation: The success of an aryne cycloaddition is often validated by the predictable regiochemistry based on the electronic nature of the substituents on both the aryne and the dipole. The reaction's high convergence and tolerance for diverse functional groups make it a reliable tool for building compound libraries for drug screening.

Chapter 3: Comparative Analysis and Experimental Protocols

Choosing a synthetic route requires a careful evaluation of various factors. The following table provides a comparative summary of the discussed methodologies.

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Conditions | Regioselectivity |

| Reductive Cyclization | Readily available starting materials; reliable and scalable. | Limited functional group tolerance (reducible groups); requires stoichiometric reductants. | SnCl₂, H₂/Pd-C, Fe/AcOH | High, dictated by precursor. |

| Davis-Beirut Reaction | Inexpensive materials; metal-free.[8] | Primarily yields 2H-indazoles; N-aryl scope can be limited.[11] | Base (NaOH, DBU) or Acid (Brønsted) | High, dictated by precursor. |

| C-H Activation | High atom and step economy; direct functionalization; broad scope.[12] | Requires expensive metal catalysts; may require directing groups; optimization can be intensive. | Rh(III), Pd(II), Cu(II) catalysts; often elevated temperatures. | Generally high, controlled by directing group.[15] |

| [3+2] Cycloaddition | Convergent; modular; rapid assembly; mild conditions.[17][19] | Requires generation of reactive intermediates (arynes); substrate scope of dipole can be limited. | CsF or TBAF for aryne generation; room temperature.[16] | Can be an issue; depends on substituents. |

Detailed Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole

This protocol is a representative example adapted from the literature for the synthesis of 1H-indazoles via C-H activation of imidates and coupling with nitrosobenzenes.[12][13]

Objective: To synthesize a 1-aryl-3-substituted-1H-indazole.

Materials:

-

Starting Imidate (1.0 equiv)

-

Nitrosobenzene (1.2 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

Cu(OAc)₂ (2.0 equiv, as oxidant)

-

AgSbF₆ (10 mol%)

-

DCE (1,2-Dichloroethane), anhydrous (0.1 M)

-

Nitrogen or Argon atmosphere supply

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the starting imidate (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add the nitrosobenzene (0.24 mmol, 1.2 equiv), AgSbF₆ (0.02 mmol, 10 mol%), and anhydrous DCE (2.0 mL).

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality Note: The copper(II) acetate serves as a stoichiometric oxidant to regenerate the active Rh(III) catalyst in the catalytic cycle. The silver salt acts as a halide scavenger, promoting the formation of the active cationic Rh species.

-

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble metal salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1H-indazole product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Future Outlook

The synthesis of substituted 1H-indazoles has evolved from classical cyclization reactions to highly sophisticated transition-metal-catalyzed C-H functionalizations and convergent cycloadditions. While classical methods remain valuable for their robustness and scalability, modern strategies offer unparalleled efficiency, precision, and access to novel chemical space.

The future of indazole synthesis will likely be shaped by the continued pursuit of sustainability and efficiency. We anticipate the emergence of novel catalytic systems that operate under milder conditions, potentially leveraging photoredox or electrochemical methods to avoid harsh reagents and stoichiometric oxidants.[13] The development of enantioselective syntheses of chiral indazoles will also be a critical frontier, unlocking new possibilities for stereospecific drug design. As our understanding of these powerful synthetic tools deepens, the 1H-indazole scaffold will undoubtedly continue to be a cornerstone of innovation in medicinal chemistry.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]

- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

A Technical Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the preparation of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a key heterocyclic building block in contemporary drug discovery and development. The document is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the reaction's causality, a self-validating experimental protocol, and a discussion on regiochemical control. The synthesis is deconstructed into its core transformations, emphasizing an efficient and reliable strategy starting from 4-Bromo-1H-indazole.

Introduction and Strategic Analysis

This compound is a valuable intermediate, frequently utilized in the synthesis of complex molecular architectures for therapeutic applications. The strategic placement of the bromo-substituent allows for further functionalization via cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the indazole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic core.

A retrosynthetic analysis reveals two primary strategic approaches to the target molecule:

-

Route A: N-phenylsulfonylation of a pre-brominated indazole core (4-Bromo-1H-indazole).

-

Route B: C4-bromination of a pre-sulfonated indazole (1-(phenylsulfonyl)-1H-indazole).

Direct, regioselective bromination of the parent 1H-indazole at the C4 position is notoriously challenging, often resulting in a mixture of 3-, 5-, and 7-bromo isomers depending on the reaction conditions.[1] The phenylsulfonyl group at the N1 position is electron-withdrawing, which would deactivate the ring system toward electrophilic aromatic substitution, making Route B synthetically arduous.

Consequently, Route A represents the most logical and efficient strategy . This approach leverages the commercially available or readily accessible starting material, 4-Bromo-1H-indazole[2][3], and employs a well-documented and reliable N-sulfonylation reaction. This guide will focus exclusively on the mechanistic and practical execution of Route A.

Caption: Chosen synthetic pathway for this compound.

Mechanistic Deep Dive: The N-Phenylsulfonylation Reaction

The core of this synthesis is the N-arylsulfonylation of the 4-bromo-1H-indazole scaffold. This transformation is a two-step process involving deprotonation followed by a nucleophilic substitution.

Step 1: Deprotonation & Indazolide Anion Formation

The reaction is initiated by the deprotonation of the N-H proton of 4-Bromo-1H-indazole. The indazole N-H proton is weakly acidic (pKa ≈ 14), necessitating the use of a strong, non-nucleophilic base. Sodium hydride (NaH) is an exemplary choice for this purpose.

-

Causality: NaH reacts irreversibly with the indazole to form the corresponding sodium indazolide salt and hydrogen gas (H₂).[4] Performing this step in a dry, aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical. These solvents effectively solvate the resulting cation without interfering with the strong base, and the irreversible nature of the deprotonation drives the reaction to completion. The reaction is typically performed at 0 °C to control the initial exotherm from the reaction of NaH.

Step 2: Nucleophilic Substitution

The generated indazolide anion is a potent nucleophile. It subsequently attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride.[5] The reaction proceeds via a nucleophilic acyl substitution-type mechanism, where the chloride ion is displaced as a leaving group, forming the stable S-N bond.

Caption: General mechanism of the N-phenylsulfonylation reaction.

Authoritative Grounding: The Regioselectivity Challenge (N1 vs. N2)

A critical consideration in the functionalization of indazoles is regioselectivity. Alkylation or acylation can occur at either the N1 or N2 position. For sulfonylation, the N1-substituted product is typically the desired and major isomer.

-

Expertise & Experience: The regiochemical outcome is governed by a combination of steric, electronic, and thermodynamic factors. The N1-substituted indazole is generally the thermodynamically more stable isomer.[6]

-

Trustworthiness: The choice of reaction conditions can decisively influence the N1:N2 ratio. Mechanistic studies on N-alkylation suggest that using NaH in a less polar solvent like THF favors the formation of a tight ion pair between the indazolide anion and the Na⁺ cation.[6][7] This cation may chelate between the N2 nitrogen and a nearby atom, sterically hindering the approach of the electrophile to N2 and thereby directing it to the more accessible N1 position. In more polar solvents like DMF, solvent-separated ion pairs dominate, which can lead to reduced regioselectivity.

Caption: N1 vs. N2 regioselectivity in the sulfonylation of indazole.

Experimental Protocol: A Self-Validating System

This protocol is synthesized from established methodologies for the N-sulfonylation of heterocyclic systems.[4] Adherence to these steps provides a self-validating workflow for achieving a high yield of the desired product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Bromo-1H-indazole | 197.03 | 186407-74-9 | Starting material |

| Sodium Hydride (60% in oil) | 24.00 | 7646-69-7 | Strong base, handle with caution |

| Benzenesulfonyl Chloride | 176.62 | 98-09-9 | Electrophile, corrosive |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |

| Hexanes | - | 110-54-3 | Chromatography eluent |

| Saturated aq. NaCl (Brine) | - | - | Washing solution |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |

| Silica Gel (230-400 mesh) | - | 7631-86-9 | Stationary phase for chromatography |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Rationale: Sodium hydride reacts violently with water; an inert and dry environment is mandatory.

-

Reagent Preparation: In the flask, dissolve 4-Bromo-1H-indazole (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Rationale: Portion-wise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.

-

Sulfonylation: Cool the reaction mixture back down to 0 °C. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise via syringe. Rationale: Slow addition of the electrophile prevents temperature spikes and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Extraction:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water (2x) and then with brine (1x). Rationale: Washing removes residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid (typically light yellow or off-white).[8]

Data Presentation and Characterization

Table 1: Reaction Parameters & Expected Outcome

| Parameter | Value | Rationale |

| Stoichiometry (SM:Base:E) | 1.0 : 1.2 : 1.1 | Ensures complete deprotonation and consumption of SM. |

| Temperature | 0 °C to Room Temp. | Controls exotherm and allows for complete reaction. |

| Reaction Time | 4-12 hours | Typical duration for complete conversion. |

| Expected Yield | 75-90% | Based on analogous literature preparations. |

| Appearance | Light yellow to off-white solid | [8] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the broad N-H proton signal (typically >10 ppm). Appearance of aromatic protons from the phenylsulfonyl group (multiplets, ~7.5-8.0 ppm). Characteristic signals for the indazole core protons. |

| ¹³C NMR | Resonances corresponding to the 13 carbons of the molecule, including signals for the phenylsulfonyl group and the bromo-substituted indazole core. |

| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O) around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). |

| HRMS (ESI) | Calculation for C₁₃H₉BrN₂O₂S: [M+H]⁺ expected at m/z ≈ 336.96. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature. |

Conclusion

The synthesis of this compound is most reliably achieved through the N-phenylsulfonylation of 4-Bromo-1H-indazole. The mechanism proceeds via base-mediated deprotonation followed by nucleophilic attack on benzenesulfonyl chloride. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount for ensuring high yield and regioselectivity, favoring the thermodynamically stable N1-isomer. The detailed protocol provided herein offers a robust and reproducible method for accessing this important synthetic intermediate, empowering further research and development in medicinal chemistry.

References

- 1. connectsci.au [connectsci.au]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. This compound CAS#: 1001415-32-2 [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) for 4-Bromo-1-(phenylsulfonyl)-1H-indazole

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-(phenylsulfonyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure integral to numerous pharmacologically active compounds, recognized for a wide spectrum of activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties[1]. The functionalization of the indazole core, particularly at the N-1 position, is a critical strategy in medicinal chemistry to modulate biological activity. This guide focuses on this compound, a derivative where the indazole nucleus is substituted with both a bromine atom and a phenylsulfonyl group. The introduction of the phenylsulfonyl moiety not only serves as a protective group but can also significantly influence the molecule's steric and electronic properties, making it a key intermediate for further chemical elaboration.

This document provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. Understanding this spectroscopic fingerprint is paramount for quality control, reaction monitoring, and structural verification in any research or drug development pipeline.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below. The numbering scheme used for the assignment of NMR signals is systematically defined in the accompanying diagram.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the phenylsulfonyl group at N-1 and the bromine atom at C-4 significantly influences the chemical shifts of the indazole protons and carbons, causing them to resonate further downfield compared to the unsubstituted parent indazole.

¹H NMR Spectroscopy (Predicted)

The following table outlines the predicted proton NMR chemical shifts (δ) and coupling patterns, based on analysis of structurally similar N-sulfonylated indazoles[1][2]. Data is predicted for a CDCl₃ solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.25 | s | - |

| H7 | ~8.15 | d | ~8.0 |

| H5 | ~7.65 | d | ~7.5 |

| H6 | ~7.40 | t | ~7.8 |

| H2', H6' (ortho) | ~8.00 | d | ~7.6 |

| H3', H5' (meta) | ~7.60 | t | ~7.5 |

| H4' (para) | ~7.70 | t | ~7.4 |

Interpretation:

-

H3: This proton is expected to be the most downfield of the indazole protons, appearing as a sharp singlet due to the deshielding effects of the adjacent nitrogen (N-2) and the lack of neighboring protons for coupling.

-

Indazole Aromatic System (H5, H6, H7): These protons form a coupled system. H7 is significantly deshielded by the anisotropic effect of the sulfonyl group and appears as a doublet. H5 also appears as a doublet, while H6, being coupled to both H5 and H7, should appear as a triplet.

-

Phenylsulfonyl Group: The protons on the phenyl ring also exhibit characteristic splitting. The ortho protons (H2', H6') are the most deshielded due to their proximity to the electron-withdrawing sulfonyl group. The meta (H3', H5') and para (H4') protons appear as overlapping triplets.

¹³C NMR Spectroscopy (Predicted)

The predicted carbon chemical shifts are summarized below.

| Carbon Assignment | Predicted δ (ppm) |

| C3 | ~135.0 |

| C3a | ~122.0 |

| C4 | ~115.0 |

| C5 | ~129.0 |

| C6 | ~125.0 |

| C7 | ~121.0 |

| C7a | ~140.0 |

| C1' | ~138.0 |

| C2', C6' | ~127.5 |

| C3', C5' | ~129.5 |

| C4' | ~134.0 |

Interpretation:

-

C4: The carbon atom directly attached to the bromine (C4) is expected to have a chemical shift significantly influenced by the halogen, typically around 115 ppm.

-

C7a and C3: These carbons, being adjacent to the nitrogen atoms, are expected to be downfield. The N-sulfonylation at N-1 strongly influences the electronic environment, particularly of C7a and C3.

-

Phenylsulfonyl Carbons: The carbons of the phenyl ring will show four distinct signals, with C1' (ipso-carbon) and C4' (para-carbon) being quaternary and often having lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are associated with the sulfonyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1350, ~1170 | Asymmetric & Symmetric SO₂ Stretch | Phenylsulfonyl (SO₂) |

| ~1100 | C-N Stretch | Indazole Ring |

| ~750 | C-Br Stretch | Aryl Bromide |

Interpretation: The most telling signals in the IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically found near 1350 cm⁻¹ and 1170 cm⁻¹, respectively[1]. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands confirms the aromatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

-

Molecular Formula: C₁₃H₉BrN₂O₂S

-

Molecular Weight: 337.19 g/mol

-

Expected Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak at m/z ≈ 336.96.

-

Isotopic Pattern: A critical diagnostic feature is the isotopic signature of bromine. Due to the natural abundance of its two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: the M⁺ peak and the M+2 peak. This is a definitive indicator of the presence of a single bromine atom.

Proposed Fragmentation Pathway

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key steps initiated by the cleavage of the weakest bonds.

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Interpretation:

-

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds is the expulsion of an SO₂ molecule (64 Da).

-

Cleavage of the N-S Bond: The bond between the indazole nitrogen and the sulfur atom is relatively weak and can cleave to generate the 4-bromo-1H-indazolyl cation (m/z = 195/197) and the phenylsulfonyl radical, or the phenylsulfonyl cation (m/z = 141) and the 4-bromo-1H-indazole radical.

-

Loss of the Phenyl Group: The phenylsulfonyl cation (m/z = 141) can further lose SO₂ to yield the phenyl cation (m/z = 77), a common fragment in mass spectra of benzene derivatives.

Experimental Protocols

The following section details representative methodologies for the synthesis of the title compound and the acquisition of its spectroscopic data.

Synthesis Workflow

The synthesis is a two-step process starting from commercially available materials. First, the precursor 4-bromo-1H-indazole is synthesized, followed by its N-sulfonylation.

Caption: Overall synthetic workflow for this compound.

Part A: Synthesis of 4-Bromo-1H-indazole

This protocol is adapted from established methods for indazole synthesis involving diazotization and cyclization[3].

-

Diazotization: To a cooled (0-5 °C) solution of 2-methyl-3-nitroaniline (1.0 eq.) in aqueous HBr, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Sandmeyer & Cyclization: The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) in HBr. The reaction is allowed to warm to room temperature and then heated (e.g., to 80 °C) until the evolution of N₂ gas ceases, which indicates the formation of the indazole ring.

-

Workup and Purification: The reaction mixture is cooled, neutralized with a base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-bromo-1H-indazole.

Part B: Synthesis of this compound

This procedure is a standard N-sulfonylation of a heterocycle[4].

-